2-Nitrophenethyl alcohol
Overview
Description
It is a nitrated alcohol that appears as a dark brown liquid and is insoluble in water . This compound is an important intermediate in organic synthesis, widely used in the production of pharmaceuticals, fragrances, and photosensitive materials .
Synthetic Routes and Reaction Conditions:
Reduction of Nitrobenzene Derivatives: One common method involves the reduction of 2-nitrobenzyl chloride using sodium borohydride in the presence of a catalyst.
Oxidation of Ethylbenzene Derivatives: Another method includes the oxidation of 2-nitroethylbenzene using oxidizing agents like potassium permanganate.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, 2-nitrophenethyl alcohol can be produced via catalytic hydrogenation of 2-nitrobenzyl alcohol using palladium on carbon as a catalyst under hydrogen gas.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-nitroacetophenone using oxidizing agents like chromium trioxide.
Reduction: It can be reduced to 2-aminophenethyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 2-Nitroacetophenone.
Reduction: 2-Aminophenethyl alcohol.
Substitution: 2-Nitrophenethyl chloride.
Scientific Research Applications
2-Nitrophenethyl alcohol is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of indoles and other heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of fragrances and photosensitive materials.
Mechanism of Action
The mechanism of action of 2-nitrophenethyl alcohol involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways include:
Comparison with Similar Compounds
- 2-Aminophenethyl alcohol
- 4-Nitrophenethyl alcohol
- 3-Nitrophenethyl alcohol
- 2-Nitrobenzyl alcohol
Comparison:
- 2-Aminophenethyl alcohol: Similar in structure but contains an amino group instead of a nitro group, making it more reactive in certain reduction reactions .
- 4-Nitrophenethyl alcohol: The nitro group is positioned differently, affecting its reactivity and the types of reactions it undergoes .
- 3-Nitrophenethyl alcohol: Similar structure but with the nitro group in the meta position, influencing its chemical behavior .
- 2-Nitrobenzyl alcohol: Lacks the ethyl group, making it less versatile in certain synthetic applications .
2-Nitrophenethyl alcohol stands out due to its specific positioning of the nitro group, which influences its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-(2-nitrophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRIOXRBAPBGEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Record name | O-NITROPHENETHYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20780 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025763 | |
Record name | 2-(2-Nitrophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-nitrophenethyl alcohol appears as needles dark brown liquid. (NTP, 1992) | |
Record name | O-NITROPHENETHYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20780 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
513 °F at 760 mmHg (NTP, 1992) | |
Record name | O-NITROPHENETHYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20780 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 230 °F (NTP, 1992) | |
Record name | O-NITROPHENETHYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20780 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
Record name | O-NITROPHENETHYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20780 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.19 (NTP, 1992) - Denser than water; will sink | |
Record name | O-NITROPHENETHYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20780 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
1 mmHg at 81 °F ; 1.5 mmHg at 84 °F; 4.5 mmHg at 124 °F (NTP, 1992) | |
Record name | O-NITROPHENETHYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20780 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
15121-84-3, 68966-80-3 | |
Record name | O-NITROPHENETHYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20780 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Nitrobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15121-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrophenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015121843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanol, ar-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068966803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneethanol, 2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneethanol, ar-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(2-Nitrophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrophenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ar-nitrophenethyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NITROPHENETHYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2TPT86IRJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
36 °F (NTP, 1992) | |
Record name | O-NITROPHENETHYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20780 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-(2-Nitrophenyl)ethanol in organic synthesis?
A: 2-(2-Nitrophenyl)ethanol serves as a crucial precursor for synthesizing indole derivatives. This is achieved through reduction and subsequent cyclization reactions. [, , ] For instance, researchers successfully synthesized indole on a large scale starting from 2-(2-Nitrophenyl)ethanol. They utilized Raney Nickel for both the reduction of the nitro group and the ring closure to form the indole ring. []
Q2: Are there alternative synthetic pathways to access indoles from 2-(2-Nitrophenyl)ethanol beyond Raney Nickel catalyzed reactions?
A: Yes, research demonstrates that 2-(2-Nitrophenyl)ethanol can be transformed into indoles using a ruthenium-based catalyst, RuCl2(PPh3)3, under reflux in toluene. [] This method offers a different approach compared to the Raney Nickel catalyzed route.
Q3: Can 2-(2-Nitrophenyl)ethanol be used to synthesize other heterocyclic compounds besides indoles?
A: Yes, research indicates that 2-(2-Nitrophenyl)ethanol can react with carbon monoxide in the presence of a selenium catalyst to produce 1,4-dihydro-2H-3,1-benzoxazin-2-ones. [] This highlights the versatility of this compound in constructing diverse heterocyclic structures beyond indoles.
Q4: Can 2-(2-Nitrophenyl)ethanol participate in multicomponent reactions to generate complex molecules?
A: Yes, 2-(2-Nitrophenyl)ethanol can engage in base-catalyzed three-component reactions with vinylarenes and various pronucleophiles (like nitroalkanes, thiols, and malonates) to yield 3-alkyl-2-arylindoles. [] This approach highlights the compound's utility in constructing complex structures through efficient, one-pot procedures.
Q5: Has 2-(2-Nitrophenyl)ethanol been utilized in developing analytical tools?
A: Research has explored the use of derivatives of 2-(2-Nitrophenyl)ethanol, specifically 2-(2-(dimethylamino)phenyl)ethanol (DAPE), in designing colorimetric probes for detecting nerve agent mimics. [] By incorporating DAPE into a chromogenic system, the detection of organophosphates like diethyl chlorophosphate (DCP) was achieved through a visible color change. [] This example showcases the potential of utilizing structural motifs found in 2-(2-Nitrophenyl)ethanol for developing analytical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.